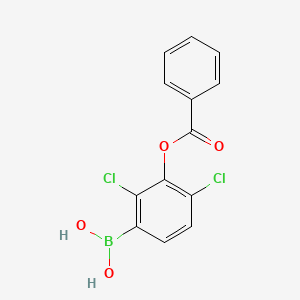
(3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzoyloxy-substituted dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid typically involves the reaction of 3-(benzoyloxy)-2,4-dichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Protodeboronation: This reaction involves the removal of the boronic acid group, often facilitated by acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or water are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Protodeboronation: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols or quinones.
Protodeboronation: The corresponding hydrocarbon (e.g., benzene derivative).
Scientific Research Applications
(3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the development of proteasome inhibitors for cancer therapy.
Materials Science: The compound is used in the development of advanced materials, including polymers and sensors, due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism of action of (3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid in various reactions involves the formation of boron-oxygen bonds and the transfer of organic groups to metal catalysts. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boronic acid group can also interact with biological molecules, forming reversible covalent bonds with diols and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of the benzoyloxy-dichlorophenyl group.
2,4-Dichlorophenylboronic Acid: Lacks the benzoyloxy group, making it less versatile in certain synthetic applications.
Benzoyloxyphenylboronic Acid: Similar structure but without the dichloro substitution, affecting its reactivity and stability.
Uniqueness
(3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid is unique due to the presence of both benzoyloxy and dichloro substituents, which enhance its reactivity and stability in various chemical reactions. These functional groups also provide additional sites for further functionalization, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C13H9BCl2O4 |
|---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
(3-benzoyloxy-2,4-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C13H9BCl2O4/c15-10-7-6-9(14(18)19)11(16)12(10)20-13(17)8-4-2-1-3-5-8/h1-7,18-19H |
InChI Key |
GFECBYZNTMHNBV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OC(=O)C2=CC=CC=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















